Dexamethasone

Description

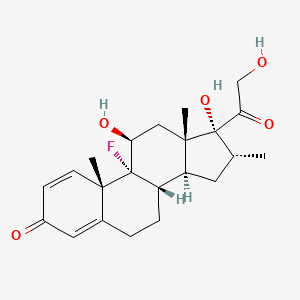

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020384 | |

| Record name | Dexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER | |

CAS No. |

50-02-2, 23495-06-9 | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3H)-Dexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexamethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5I7G3JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C | |

| Record name | DEXAMETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dexamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a Potent Anti-Inflammatory Agent: An In-depth Technical Guide to the Early Discovery and Synthesis of Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work leading to the discovery and synthesis of dexamethasone (B1670325), a potent synthetic glucocorticoid. It delves into the key scientific milestones, the brilliant minds behind the breakthroughs, and the experimental methodologies that defined a new era in anti-inflammatory therapy. This document is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of steroidal anti-inflammatory drugs.

From Cortisone (B1669442) to a New Synthetic Steroid: The Discovery of Dexamethasone

The journey to dexamethasone began with the pioneering work on corticosteroids at the Mayo Clinic. In the 1940s, Philip Showalter Hench and Edward Calvin Kendall discovered the remarkable anti-inflammatory effects of cortisone, a hormone produced by the adrenal cortex.[1][2][3] This discovery, which earned them the Nobel Prize in Physiology or Medicine in 1950, opened the door for the development of more potent and specific steroid-based therapies.[1]

The therapeutic potential of cortisone was, however, limited by its side effects, including significant mineralocorticoid activity which led to salt and water retention.[4] This spurred a wave of research in the 1950s to synthesize analogues with enhanced anti-inflammatory properties and reduced side effects. Between 1954 and 1958, several synthetic steroids were introduced for systemic anti-inflammatory therapy.[3][4]

The breakthrough came in 1957 when scientists at Merck & Co., led by Glen E. Arth, first synthesized dexamethasone.[5] Their findings were published in 1958, marking a pivotal moment in medicinal chemistry.[5] Almost simultaneously, a team at the Schering Corporation, led by Eugene P. Oliveto, also independently synthesized the same compound.[5] Dexamethasone, chemically known as 9α-fluoro-16α-methylprednisolone, exhibited a significantly higher anti-inflammatory potency compared to its predecessors, with minimal mineralocorticoid effects.

Quantifying Potency: Dexamethasone in Comparison

Early preclinical and clinical studies rapidly established the superior anti-inflammatory potency of dexamethasone. The following tables summarize the quantitative data from these initial investigations, comparing dexamethasone to other corticosteroids available at the time.

Table 1: Relative Anti-inflammatory Potency of Corticosteroids (circa 1958)

| Corticosteroid | Relative Anti-inflammatory Potency | Reference |

| Hydrocortisone | 1 | [6][7] |

| Cortisone | 0.8 | N/A |

| Prednisone | 4 | [2] |

| Prednisolone | 5 | [2] |

| Methylprednisolone | 5 | [2] |

| Dexamethasone | 25-30 | [6][7] |

Table 2: Early Clinical Observations in Rheumatoid Arthritis (Bunim et al., 1958)

| Parameter | Observation | Reference |

| Dosage for equivalent therapeutic effect (vs. Prednisone) | Approximately 1/6th to 1/7th the dose of prednisone | [8][9] |

| Mineralocorticoid Effects (Sodium Retention) | No significant sodium retention at therapeutic doses | [8] |

| Potassium Excretion | No significant increase in potassium excretion | [8] |

The Chemistry of Innovation: Synthesis of Dexamethasone

The synthesis of dexamethasone was a multi-step process that built upon the existing knowledge of steroid chemistry. Two primary routes were established in the early research by Merck and Schering.

The Merck Synthesis from 16β-Methylprednisolone Acetate (B1210297)

A key method for the synthesis of dexamethasone involves the dehydration of 16β-methylprednisolone acetate. The general steps are outlined below.

Experimental Protocol: Synthesis of Dexamethasone from 16β-Methylprednisolone Acetate

-

Dehydration: 16β-methylprednisolone acetate is subjected to a dehydration reaction to form the 9,11-dehydro derivative.

-

Halohydrin Formation: The resulting 9,11-dehydro derivative is reacted with a source of hypobromite, such as N-bromosuccinimide, to yield the 9α-bromo-11β-hydrin derivative.

-

Epoxidation: The 9α-bromo-11β-hydrin is then treated with a base to facilitate ring closure, forming an epoxide.

-

Ring Opening with Hydrogen Fluoride (B91410): The final step involves the ring-opening of the epoxide using hydrogen fluoride in tetrahydrofuran. This reaction introduces the 9α-fluoro group and the 11β-hydroxyl group, yielding dexamethasone.

Synthesis from 3α-acetoxy-16-pregnen-11,20-dione

Another early synthetic route started from 3α-acetoxy-16-pregnen-11,20-dione. This multi-stage process involved several key transformations.

Experimental Protocol: Multi-stage Synthesis of Dexamethasone

-

Grignard Reaction: 3α-acetoxy-16-pregnen-11,20-dione is reacted with methylmagnesium bromide to introduce the 16α-methyl group.

-

Introduction of 17α-hydroxyl group: A series of reactions are performed to introduce the hydroxyl group at the 17α position.

-

Introduction of 21-hydroxyl group: The side chain at C-17 is elongated and functionalized to introduce the 21-hydroxyl group.

-

Modifications of the A and B rings: The A and B rings of the steroid nucleus are chemically modified to introduce the 1,4-diene system and the 9α-fluoro and 11β-hydroxyl groups, following a similar strategy of bromohydrin formation and epoxide ring opening as described in the Merck synthesis.

-

Microbiological Dehydrogenation: In some variations of the synthesis, a microbiological dehydrogenation step is employed to introduce the double bond at the C1-C2 position.

Assessing Anti-Inflammatory Activity: Early Experimental Protocols

In the 1950s, the anti-inflammatory activity of new steroid compounds was primarily assessed using in vivo animal models that measured the suppression of inflammation. Two common methods were the granuloma pouch assay and the cotton pellet granuloma assay.

Granuloma Pouch Assay

This assay measures the ability of a compound to inhibit the formation of inflammatory exudate and granulomatous tissue.

Experimental Protocol: Granuloma Pouch Assay

-

Pouch Formation: A subcutaneous air pouch is created on the back of a rat.

-

Induction of Inflammation: An irritant, such as croton oil, is injected into the pouch to induce an inflammatory response.

-

Drug Administration: The test compound (e.g., dexamethasone) is administered systemically or locally into the pouch.

-

Evaluation: After a set period, the volume of exudate in the pouch is measured, and the granulomatous tissue is dissected and weighed. The reduction in exudate volume and granuloma weight, compared to a control group, indicates the anti-inflammatory activity of the compound.

Cotton Pellet Granuloma Assay

This method assesses the inhibition of the proliferative phase of inflammation.

Experimental Protocol: Cotton Pellet Granuloma Assay

-

Implantation: Sterile cotton pellets are surgically implanted subcutaneously in rats.

-

Drug Administration: The test compound is administered daily for a specific period.

-

Evaluation: After the treatment period, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. A decrease in the granuloma weight indicates anti-inflammatory activity.

Early Understanding of the Mechanism of Action

In the late 1950s and early 1960s, the molecular mechanisms of glucocorticoid action were not well understood. The concept of intracellular steroid receptors and their role in gene transcription would not be fully elucidated until the 1970s and 1980s.

The prevailing understanding at the time of dexamethasone's discovery was more phenomenological and focused on the physiological and metabolic effects of glucocorticoids. It was known that these hormones played a crucial role in regulating energy metabolism.[9] Their anti-inflammatory effects were thought to be a result of their ability to stabilize lysosomal membranes, reduce capillary permeability, and inhibit the migration of inflammatory cells to the site of injury. The precise signaling pathways as we understand them today were largely unknown.

Conclusion

The discovery and synthesis of dexamethasone in the late 1950s represented a significant advancement in the field of anti-inflammatory therapy. Through innovative chemical synthesis and rigorous biological evaluation, scientists at Merck and Schering developed a compound with markedly superior potency and a more favorable side effect profile compared to its predecessors. This pioneering work not only provided a powerful new tool for clinicians but also laid the groundwork for the future development of more targeted and effective anti-inflammatory drugs. The early research into dexamethasone serves as a testament to the power of medicinal chemistry and pharmacology in addressing unmet medical needs.

References

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. media.neliti.com [media.neliti.com]

- 3. asianjpr.com [asianjpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modified granuloma pouch procedure for the evaluation of topically applied anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on dexamethasone, a new synthetic steroid, in rheurheumatoid arthritis: a preliminary report; adrenal cortical, metabolic and early clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ard.bmj.com [ard.bmj.com]

The Dawn of a Potent Anti-Inflammatory Agent: A Technical Guide to the Discovery of Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of dexamethasone (B1670325) in 1958 marked a pivotal moment in the development of synthetic glucocorticoids, offering a significant leap in anti-inflammatory potency with reduced mineralocorticoid side effects. This technical guide provides an in-depth chronicle of the discovery timeline, the experimental methodologies that underpinned its development, and the core signaling pathways through which it exerts its profound therapeutic effects. All quantitative data are presented in structured tables for comparative analysis, and key experimental and signaling workflows are visualized using the Graphviz DOT language.

Discovery Timeline and Key Milestones

The journey to dexamethasone was built upon the foundational discoveries of earlier corticosteroids. The timeline below highlights the key events leading to its synthesis and introduction into clinical practice.

| Year | Milestone | Key Individuals/Institutions | Significance |

| 1948 | First treatment of a rheumatoid arthritis patient with cortisone. | Philip Hench, Edward Kendall (Mayo Clinic) | Demonstrated the therapeutic potential of corticosteroids for inflammatory diseases. |

| 1954 | Isolation of prednisone (B1679067) and prednisolone (B192156) from fermentation of cortisone. | Schering Corporation | Led to the development of synthetic corticosteroids with enhanced glucocorticoid activity and reduced mineralocorticoid effects. |

| 1958 | First synthesis of dexamethasone (16α-methyl-9α-fluoroprednisolone). | Glen E. Arth et al. (Merck)[1][2][3] | A novel synthetic corticosteroid with markedly increased anti-inflammatory potency. |

| 1958 | Independent synthesis of dexamethasone. | Schering Corporation[1] | Underscored the competitive and rapidly advancing field of steroid chemistry. |

| 1958 | Preliminary report on the clinical effects of dexamethasone in rheumatoid arthritis. | J. J. Bunim et al.[4][5][6] | Provided the first clinical evidence of dexamethasone's potent anti-inflammatory action in humans. |

| 1959 | Dexamethasone marketed under the brand name Decadron. | Merck[1] | Made the highly potent anti-inflammatory agent available for widespread clinical use. |

Quantitative Pharmacological Profile

The defining characteristic of dexamethasone upon its discovery was its exceptional anti-inflammatory potency relative to existing corticosteroids. The following tables summarize the key quantitative data that established its pharmacological profile.

Table 2.1: Relative Anti-inflammatory and Mineralocorticoid Potency

| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Equivalent Dose (mg) |

| Hydrocortisone | 1 | 1 | 20 |

| Prednisolone | 4 | 0.8 | 5 |

| Dexamethasone | 25-30 | 0 | 0.75 |

Data compiled from multiple sources establishing the comparative potency of glucocorticoids.[7]

Table 2.2: Glucocorticoid Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Ki (nM) | Kd (nM) |

| Dexamethasone | Human Glucocorticoid Receptor | Radioligand binding assay | 5.5 | 5.7 - 6.7 |

Binding affinity values can vary based on experimental conditions and tissue types.

Experimental Protocols

The discovery and characterization of dexamethasone relied on a series of established and novel experimental protocols to assess its biological activity. The following are detailed methodologies representative of the key experiments conducted.

Chemical Synthesis: The Arth Synthesis (1958) - A Generalized Protocol

The seminal synthesis by Glen E. Arth and his team at Merck was a multi-step process. While the original publication provides specific details, the following is a generalized workflow for educational purposes.

Methodology:

-

Dehydration: The starting material, 16β-methylprednisolone acetate, is subjected to a dehydration reaction to create a double bond at the 9,11 position of the steroid nucleus.

-

Halohydrin Formation: The resulting 9,11-dehydro derivative is treated with a source of hypobromite, such as N-bromosuccinimide, in an aqueous medium to form a 9α-bromo-11β-hydrin intermediate.

-

Epoxidation: The bromohydrin is then treated with a base to facilitate a ring-closure reaction, forming an epoxide at the 9,11 position.

-

Ring Opening: The final step involves the ring-opening of the epoxide using hydrogen fluoride (HF). This reaction introduces the 9α-fluoro group and the 11β-hydroxyl group, yielding dexamethasone.

Anti-inflammatory Activity Assessment: Granuloma Pouch Assay

A common method during that era to evaluate the anti-inflammatory potency of new steroids was the granuloma pouch assay in rats.

Protocol:

-

Pouch Formation: A subcutaneous air pouch is created on the dorsal side of rats by injecting a specific volume of air.

-

Induction of Inflammation: A phlogistic agent, such as croton oil, is injected into the pouch to induce an inflammatory response, leading to the formation of granulation tissue and exudate.

-

Drug Administration: The test compound (dexamethasone) and a reference standard (e.g., hydrocortisone) are administered systemically (e.g., subcutaneously or orally) to different groups of animals for a set number of days. A control group receives the vehicle.

-

Evaluation: After the treatment period, the animals are euthanized, and the granuloma pouch is dissected. The weight of the granulation tissue and the volume of the exudate are measured.

-

Quantification: The anti-inflammatory effect is quantified as the percentage inhibition of granuloma formation and exudate volume in the drug-treated groups compared to the control group.

Glucocorticoid Activity Assessment: Liver Glycogen (B147801) Deposition Assay

The glucocorticoid activity of a steroid is often assessed by its ability to promote glycogen deposition in the liver of adrenalectomized rats.

Protocol:

-

Animal Preparation: Adrenalectomized rats are used to eliminate the influence of endogenous glucocorticoids. The animals are fasted to deplete liver glycogen stores.

-

Drug Administration: Dexamethasone and a reference glucocorticoid are administered to the fasted, adrenalectomized rats.

-

Sample Collection: After a specific period, the animals are euthanized, and the livers are rapidly excised and frozen.

-

Glycogen Measurement: The liver glycogen content is determined by hydrolyzing the glycogen to glucose and then measuring the glucose concentration using a colorimetric method.

-

Analysis: The potency of dexamethasone is determined by comparing the amount of liver glycogen deposited per unit dose with that of the reference standard.[8][9][10][11][12]

Signaling Pathways

Dexamethasone exerts its effects primarily through its interaction with the glucocorticoid receptor (GR), leading to genomic and non-genomic actions that culminate in profound anti-inflammatory and immunosuppressive responses.

Glucocorticoid Receptor (GR) Signaling Pathway

References

- 1. The Story of Dexamethasone | ChemPartner [chempartner.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Dexamethasone rapidly suppresses IL-33-stimulated mast cell function by blocking transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Journal of Physical Chemistry and Functional Materials » Submission » Spectroscopic and Photonic Properties of Dexamethasone used in the Treatment of COVID-19 Patients [dergipark.org.tr]

- 7. gpnotebook.com [gpnotebook.com]

- 8. Effects of dexamethasone administration on hepatic glycogen synthesis and accumulation in adrenalectomized fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biphasic effects of dexamethasone on glycogen metabolism in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct activating effects of dexamethasone on glycogen metabolizing enzymes in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of dexamethasone on glycogen deposition in pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. if-pan.krakow.pl [if-pan.krakow.pl]

Unraveling the Immediate Impacts: A Technical Guide to the Non-Genomic Effects of Dexamethasone In Vitro

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the rapid, non-genomic signaling pathways of dexamethasone (B1670325) observed in vitro. This whitepaper synthesizes key quantitative data, experimental methodologies, and visual pathway representations to facilitate a deeper understanding of the immediate cellular responses to this widely used glucocorticoid.

Dexamethasone, a potent synthetic glucocorticoid, is well-documented for its genomic effects, which involve the regulation of gene expression and protein synthesis. However, a growing body of evidence highlights its capacity to elicit rapid, non-genomic responses within minutes of cellular exposure. These immediate effects are independent of transcription and translation and are initiated by interactions with membrane-associated glucocorticoid receptors (mGRs) or other cell surface and cytoplasmic targets. Understanding these non-genomic pathways is crucial for developing novel therapeutic strategies with improved efficacy and reduced side-effect profiles.

Core Signaling Cascades

In vitro studies have elucidated several key signaling pathways that are rapidly modulated by dexamethasone. These cascades often involve the activation of various kinases and the modulation of ion channel activity, leading to swift changes in cellular function.

One prominent pathway involves the activation of the extracellular signal-regulated kinase (ERK) 1/2 . For instance, in HEK293 cells expressing the Kv2.2 potassium channel, dexamethasone (1 μM) has been shown to significantly increase Kv2.2 currents. This effect is mediated by the activation of the ERK1/2 signaling pathway, as it can be inhibited by the ERK antagonist U0126.[1] This rapid modulation of ion channel activity can have profound effects on neuronal excitability and synaptic transmission.[1]

Another critical non-genomic pathway activated by dexamethasone involves Phosphoinositide 3-kinase (PI3K)/Akt signaling . In human vascular endothelial cells, dexamethasone has been observed to rapidly increase the phosphorylation and activation of PI3K, leading to the downstream phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK)-3.[2] This pathway is instrumental in regulating nitric oxide (NO) production and vasorelaxation.[2]

Furthermore, dexamethasone can rapidly influence the cytoskeleton through the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293) .[3] In human endometrial adenocarcinoma cells, dexamethasone induces a transient increase in the tyrosine phosphorylation of FAK and paxillin within 2 to 15 minutes, promoting actin polymerization.[3] This rapid cytoskeletal rearrangement is crucial for processes such as cell migration and adhesion.

Other significant non-genomic signaling pathways initiated by dexamethasone include the activation of Protein Kinase C (PKC) , Protein Kinase A (PKA) , and Src tyrosine kinase .[2][4][5] The specific pathway activated appears to be cell-type dependent and can be influenced by the experimental conditions.[2][5]

Quantitative Insights into Dexamethasone's Non-Genomic Effects

The following tables summarize key quantitative data from various in vitro studies, providing a comparative overview of the concentrations, time courses, and magnitudes of the observed non-genomic effects of dexamethasone.

| Cell Type | Dexamethasone Concentration | Time of Exposure | Observed Effect | Magnitude of Effect | Reference |

| Hypothalamic Fragments | 10⁻⁷ M or 10⁻⁶ M | 15 minutes | Decrease in Somatostatin (B550006) (SS) release | 57.3 ± 3.3% or 78.0 ± 9.5% of basal release | [6] |

| HEK293 cells (expressing Kv2.2) | 1 μM | Not specified (rapid) | Increase in Kv2.2 currents | 131.5 ± 4.4% of control | [1] |

| Human Endometrial Adenocarcinoma Cells | Not specified | 2 to 15 minutes | Increased tyrosine phosphorylation of FAK and paxillin | Transient increase | [3] |

| Human Bronchial Epithelial Cells | 1 nM | 15 minutes | Reduction in ATP-induced increases in intracellular Ca²⁺ | Marked reduction | [2] |

| C2C12 Myotubes | 10 μM | < 20 minutes | Inhibition of contraction-stimulated glucose uptake | Significant prevention | [7][8] |

| Human Folliculostellate Cells (PDFS) | Not specified | < 30 minutes | Increased Serine-Phosphorylated Annexin (B1180172) 1 (Ser-P-ANXA1) | Substantially increased amounts | [4] |

| Jurkat T-cells | 10 μM | < 5 minutes | Induction of ZAP-70 tyrosine phosphorylation | Rapid phosphorylation | [9] |

| Rat Vascular Smooth Muscle Cells | Not specified | 10 minutes | Promotion of norepinephrine-induced phosphorylation of MLC20 | Rapid promotion | [10] |

Visualizing the Pathways

To better understand the complex interplay of molecules involved in the non-genomic effects of dexamethasone, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways.

Experimental Methodologies

A variety of in vitro techniques are employed to investigate the non-genomic effects of dexamethasone. Below are summaries of key experimental protocols.

Patch-Clamp Electrophysiology for Ion Channel Analysis

-

Objective: To measure the effect of dexamethasone on ion channel currents (e.g., Kv2.2).

-

Cell Culture: HEK293 cells are transiently transfected with the gene encoding the ion channel of interest.

-

Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.

-

A baseline recording of channel currents is established.

-

Dexamethasone is applied to the bath solution at the desired concentration.

-

Changes in current amplitude and kinetics are recorded and analyzed.

-

-

Data Analysis: Paired Student's t-test is used to compare currents before and after dexamethasone application.

Western Blotting for Protein Phosphorylation

-

Objective: To detect changes in the phosphorylation state of signaling proteins (e.g., ERK, Akt, FAK, ZAP-70).

-

Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with dexamethasone for specific time points.

-

Procedure:

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is stripped and re-probed with an antibody for the total protein to ensure equal loading.

-

-

Data Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Objective: To measure rapid changes in intracellular calcium concentration in response to dexamethasone.

-

Cell Culture and Loading: Cells are grown on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure:

-

The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

A baseline of [Ca²⁺]i is established.

-

Dexamethasone is added to the perfusion solution.

-

Changes in the 340/380 nm fluorescence ratio are recorded over time.

-

-

Data Analysis: The fluorescence ratio is converted to [Ca²⁺]i using a standard calibration curve.

Glucose Uptake Assay

-

Objective: To assess the effect of dexamethasone on glucose transport into cells.

-

Cell Culture and Treatment: Myotubes are pre-treated with dexamethasone before being stimulated to contract (e.g., by electrical pulse stimulation).

-

Procedure:

-

Cells are incubated with a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose).

-

After the incubation period, the cells are washed to remove extracellular tracer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity is normalized to the total protein content in each sample.

Conclusion

The non-genomic effects of dexamethasone represent a paradigm of rapid and dynamic cellular regulation. The in vitro evidence clearly demonstrates that dexamethasone can swiftly modulate a multitude of signaling pathways, influencing a wide range of cellular processes from ion transport to cytoskeletal organization. A thorough understanding of these immediate actions, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design of future glucocorticoid therapies. The continued exploration of these non-genomic mechanisms holds the promise of unlocking novel therapeutic avenues with enhanced specificity and improved patient outcomes.

References

- 1. Glucocorticoids modulate neural activity via a rapid non-genomic effect on Kv2.2 channels in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine phosphorylation of focal adhesion kinase and paxillin regulates the signaling mechanism of the rapid nongenomic action of dexamethasone on actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone induces rapid serine-phosphorylation and membrane translocation of annexin 1 in a human folliculostellate cell line via a novel nongenomic mechanism involving the glucocorticoid receptor, protein kinase C, phosphatidylinositol 3-kinase, and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cassara.com.ar [cassara.com.ar]

- 6. Rapid and opposite effects of dexamethasone on in vivo and in vitro hypothalamic somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone rapidly inhibits glucose uptake via non-genomic mechanisms in contracting myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dexamethasone induces rapid tyrosine-phosphorylation of ZAP-70 in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone induces rapid promotion of norepinephrine‑mediated vascular smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of Dexamethasone on Cytokine Expression Profiles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its profound anti-inflammatory and immunosuppressive effects.[1][2] These effects are primarily mediated by its ability to modulate the expression of a wide array of cytokines, the key signaling molecules of the immune system. This technical guide provides an in-depth examination of the molecular mechanisms through which dexamethasone alters cytokine expression profiles. It details the canonical glucocorticoid receptor signaling pathways, summarizes quantitative data on its impact on key pro- and anti-inflammatory cytokines, and provides standardized experimental protocols for researchers studying these effects. The included diagrams and tables serve as a practical reference for understanding and investigating the intricate relationship between dexamethasone and the cytokine network.

Core Mechanism of Action

Dexamethasone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR).[2] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression through several key mechanisms.[2][3]

Glucocorticoid Receptor (GR) Signaling Pathway

The primary mechanism of dexamethasone action is genomic, involving the direct or indirect regulation of gene transcription.[4] Upon entering the cell, dexamethasone binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[5] This binding induces a conformational change, causing the dissociation of the HSPs and the translocation of the activated GR-dexamethasone complex into the nucleus.[2][5]

Once in the nucleus, the GR complex can:

-

Transactivation: Bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4][6] This action upregulates the transcription of anti-inflammatory genes, such as Dual Specificity Phosphatase 1 (DUSP1/MKP-1) and Interleukin-1 Receptor Antagonist (IL-1Ra).[7][8]

-

Transrepression: Interact as a monomer with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[4][9] This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their own DNA response elements, thereby repressing the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11][12]

Impact on Cytokine Expression Profiles

Dexamethasone broadly suppresses the production of pro-inflammatory cytokines while having a more nuanced effect on anti-inflammatory and regulatory cytokines.[2][13] A key observation is that dexamethasone tends to inhibit Th1-type cytokines more strongly than Th2-type cytokines, potentially inducing a shift in the Th1/Th2 balance.[14]

Quantitative Effects on Pro-inflammatory Cytokines

Dexamethasone potently downregulates the expression of major pro-inflammatory cytokines that drive inflammatory responses. This includes significant reductions in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[2][15]

| Cytokine | Model / Cell Type | Stimulant | Dexamethasone Effect | Reference |

| TNF-α | LPS-Challenged Mice | Lipopolysaccharide (LPS) | Serum levels reduced from ~409 pg/mL to ~134 pg/mL with 5 mg/kg Dex. | [16] |

| COVID-19 Patients (PBMCs) | SARS-CoV-2 (in vitro) | No significant modulation observed in this specific ex vivo model. | [15][17] | |

| Community-Acquired Pneumonia | Infection | Serum concentrations significantly lower on day 2 of treatment. | [18] | |

| IL-6 | LPS-Challenged Mice | Lipopolysaccharide (LPS) | Serum levels reduced from ~91 pg/mL to ~22 pg/mL with 5 mg/kg Dex. | [16] |

| COVID-19 Patients | SARS-CoV-2 Infection | Significant decrease in plasma concentrations during treatment. | [15][17] | |

| Healthy PBMCs | SARS-CoV-2 (in vitro) | Dose-dependent inhibition of induced IL-6 production. | [15] | |

| IL-1β | Healthy PBMCs | SARS-CoV-2 (in vitro) | Dose-dependent inhibition of induced IL-1β production. | [15] |

| LPS-Challenged Mice | Lipopolysaccharide (LPS) | Peak serum levels significantly reduced with early Dex treatment. | [19] | |

| IFN-γ | Healthy Whole Blood | PHA | Secretion significantly inhibited by dexamethasone (1 to 100 nM). | [14] |

| COVID-19 Patients | SARS-CoV-2 Infection | Significant decrease in plasma concentrations during treatment. | [15][17] | |

| Chemokines | COVID-19 Patients | SARS-CoV-2 Infection | Plasma concentrations of CXCL8, CXCL10, and CCL2 were attenuated. | [15][17] |

Quantitative Effects on Anti-inflammatory & Regulatory Cytokines

The effect of dexamethasone on anti-inflammatory cytokines like Interleukin-10 (IL-10) is more complex. While some studies show a decrease in circulating IL-10 levels alongside pro-inflammatory cytokines, others suggest that glucocorticoids can, under certain conditions, spare or even enhance its production, contributing to the resolution of inflammation.[13][15]

| Cytokine | Model / Cell Type | Stimulant | Dexamethasone Effect | Reference |

| IL-10 | COVID-19 Patients | SARS-CoV-2 Infection | Significant decrease in plasma concentrations observed during treatment. | [15][17] |

| Healthy Whole Blood | PHA | Secretion was less inhibited by Dex compared to IFN-γ. | [14][20] | |

| Healthy Whole Blood | LPS | Dose-dependent inhibition observed. | [21] | |

| IL-1Ra | COVID-19 Patients | SARS-CoV-2 Infection | Significant decrease in plasma concentrations observed during treatment. | [15][17] |

Key Experimental Protocols

To assess the impact of dexamethasone on cytokine profiles, standardized in vitro and ex vivo assays are essential. The following protocols outline common methodologies used in this field of research.

Ex Vivo Whole Blood Stimulation Assay

This assay measures the ability of dexamethasone to suppress cytokine production from immune cells within a physiologically relevant whole blood context.

Methodology:

-

Blood Collection: Draw venous blood from subjects into tubes containing an anticoagulant such as sodium or lithium heparin.

-

Plating: Within 2 hours of collection, aliquot whole blood into 96-well culture plates.

-

Dexamethasone Treatment: Add dexamethasone at a range of final concentrations (e.g., 1 nM to 1000 nM) to designated wells. Include a vehicle control (e.g., DMSO) group.[22]

-

Stimulation: After a brief pre-incubation with dexamethasone (optional), add a stimulant such as Lipopolysaccharide (LPS) from E. coli to a final concentration (e.g., 3-100 ng/mL) to induce cytokine production.[21][22] Include an unstimulated control.

-

Incubation: Incubate the plates for a defined period (e.g., 3 to 24 hours) at 37°C in a humidified 5% CO₂ incubator.[22] The incubation time depends on the target cytokine's production kinetics.[15]

-

Sample Collection: Following incubation, centrifuge the plates to pellet the cells.

-

Storage & Analysis: Carefully collect the plasma supernatant and store it at -80°C until analysis.[15]

Quantification of Cytokine Protein Levels (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific cytokine concentrations in plasma, serum, or cell culture supernatants.

Protocol Outline:

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) and incubate overnight.

-

Washing & Blocking: Wash the plate to remove unbound antibody and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Add standards of known cytokine concentration and the collected experimental samples (supernatants) to the wells and incubate.

-

Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration in the samples is determined by interpolating from the standard curve.

Note: Commercially available ELISA kits (e.g., from R&D Systems, Bio-Rad) are commonly used and provide optimized reagents and protocols.[13][15]

Quantification of Cytokine mRNA Levels (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the effect of dexamethasone on the gene expression (transcription) of cytokines.

Protocol Outline:

-

Cell Lysis & RNA Isolation: Following the experimental incubation, lyse the cells (e.g., peripheral blood mononuclear cells or cultured macrophages) and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).[15]

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamer primers.

-

qPCR Reaction: Set up the qPCR reaction in a specialized plate. Each reaction mixture contains:

-

cDNA template

-

Forward and reverse primers specific to the target cytokine gene (e.g., TNF-α)

-

A fluorescent dye (e.g., SYBR Green) or a probe that binds to the amplified DNA.

-

DNA polymerase and reaction buffer.

-

-

Amplification and Detection: Perform the reaction in a real-time PCR cycler. The machine cycles through temperatures to denature DNA, anneal primers, and extend the new DNA strand. Fluorescence is measured at each cycle.

-

Data Analysis: The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. Relative gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., β-actin, GAPDH).

Example Primer Sequences for Human TNF-α:

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 11. Dexamethasone suppresses iNOS gene expression by inhibiting NF-kappaB in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dexamethasone Modulates the Cytokine Response but Not COVID-19-Induced Coagulopathy in Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]

- 16. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice | MDPI [mdpi.com]

- 17. Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. biorxiv.org [biorxiv.org]

- 20. scispace.com [scispace.com]

- 21. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Effects of Dexamethasone on Cellular Metabolism and Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of dexamethasone (B1670325), a potent synthetic glucocorticoid, on cellular metabolism with a primary focus on glucose uptake and its underlying molecular mechanisms.

Dexamethasone's Impact on Glucose Uptake and Insulin (B600854) Signaling

Dexamethasone is well-documented to induce insulin resistance by impairing glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue.[1][2] This effect is a significant concern in clinical settings where long-term glucocorticoid therapy can lead to hyperglycemia and iatrogenic diabetes.[3] The mechanisms are complex, involving both genomic and non-genomic actions that disrupt normal insulin signaling pathways.

Interference with the PI3K/Akt Signaling Pathway

A primary mechanism by which dexamethasone impairs insulin-stimulated glucose uptake is through interference with the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[4] In normal insulin signaling, the binding of insulin to its receptor leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which then recruits and activates Akt (also known as Protein Kinase B or PKB).[5] Activated Akt is a crucial node in the pathway, promoting the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.

Dexamethasone treatment has been shown to decrease the cellular content of key signaling proteins including IRS-1 and Akt (PKB).[5][6] Specifically, studies in rat adipocytes demonstrated that dexamethasone treatment led to an approximate 75% decrease in IRS-1 expression and a 45% decrease in Akt content.[5] This reduction in signaling intermediates leads to a diminished insulin-stimulated phosphorylation of Akt, which is reduced by about 40% in dexamethasone-treated cells.[5] The suppression of Akt phosphorylation is a critical event in the development of insulin resistance.[4]

Impaired GLUT4 Translocation

The culmination of the disrupted PI3K/Akt signaling is the impaired translocation of GLUT4 to the cell surface.[7] Dexamethasone treatment has been shown to reduce the amount of GLUT4 at the plasma membrane in both skeletal muscle and adipocytes.[7][8] Acute exposure (2 hours) to dexamethasone can decrease the number of glucose transporters in the plasma membrane by 30% in basal cells and 41% in insulin-stimulated cells.[8] Chronic exposure (24 hours) leads to a more significant depletion of total cellular GLUT4 transporters by as much as 43%.[8] This inhibition of GLUT4 recruitment to the cell surface is a direct cause of the observed decrease in glucose transport.[7] Interestingly, some studies have reported that dexamethasone can increase the total cellular content of GLUT4 protein, suggesting the defect lies specifically in the trafficking and translocation machinery rather than in GLUT4 expression itself.[7][9]

Non-Genomic and Rapid Effects

While many effects of dexamethasone are genomic, requiring gene transcription and protein synthesis, there is also evidence for rapid, non-genomic actions. In contracting myotubes, dexamethasone can inhibit glucose uptake and GLUT4 translocation within 20 minutes.[10] These rapid effects are not blocked by glucocorticoid receptor antagonists or protein synthesis inhibitors, suggesting a mechanism independent of the classical nuclear receptor pathway.[10] These non-genomic actions may involve the modulation of other signaling pathways such as AMPK and CaMKII.[10]

Figure 1: Simplified Insulin Signaling Pathway for Glucose Uptake.

Figure 2: Dexamethasone's Genomic Interference with Insulin Signaling.

Dexamethasone and Hepatic Glucose Metabolism

In addition to its effects on peripheral glucose uptake, dexamethasone significantly impacts hepatic glucose metabolism, primarily by promoting gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[11] This contributes to the overall hyperglycemic state induced by glucocorticoids.

Upregulation of Gluconeogenic Enzymes

Dexamethasone, often in synergy with glucagon (B607659), stimulates the expression of key gluconeogenic enzymes.[12] The primary targets are Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[13][14] Dexamethasone treatment leads to a marked increase in the mRNA levels of both Pck1 (encoding PEPCK) and G6pc (encoding the catalytic subunit of G6Pase).[13] This induction of gene expression is mediated by the glucocorticoid receptor (GR), which, upon binding dexamethasone, translocates to the nucleus and acts as a transcription factor.[1][2]

Recent studies have identified Krüppel-like factor 9 (KLF9) as a critical mediator of dexamethasone-induced hepatic gluconeogenesis.[3][13] Dexamethasone induces the expression of KLF9, which in turn stimulates the expression of Pgc1a, a master regulator of hepatic gluconeogenesis.[3][13] PGC-1α then coactivates transcription factors that drive the expression of Pck1 and G6pc.[13]

Increased Hepatic Glucose Output

The upregulation of gluconeogenic enzymes translates to an increased rate of hepatic glucose production.[15][16] Dexamethasone treatment has been shown to increase gluconeogenic flux from substrates like pyruvate (B1213749) and lactate.[17] While some studies suggest that dexamethasone may not alter total endogenous glucose production, it can increase glucose cycling, which is the flux through glucose-6-phosphatase.[16] This indicates that dexamethasone may directly activate G6Pase, leading to increased hepatic glucose output.[16]

Quantitative Data on Dexamethasone's Effects

The following tables summarize quantitative data from various studies on the effects of dexamethasone on glucose uptake and metabolism.

Table 1: Effects of Dexamethasone on Glucose Uptake

| Parameter | Cell/Tissue Type | Dexamethasone Treatment | Effect | Reference |

| Basal Glucose Uptake | Rat Adipocytes | 20 nM, acute | ~65% decrease | [8] |

| Insulin-Stimulated Glucose Uptake | Rat Adipocytes | 20 nM, acute | ~31% decrease | [8] |

| Basal Glucose Uptake | Rat Adipocytes | 24 hours | ~77% decrease | [8] |

| Insulin-Stimulated Glucose Uptake | Rat Adipocytes | 24 hours | ~55% decrease | [8] |

| Basal & Insulin-Stimulated Glucose Uptake | Rat Adipocytes | 24 hours | ~40-50% decrease | [6] |

| Basal 2-Deoxyglucose Uptake | Rat Adipocytes | In vitro | ~30-40% decrease | [18] |

| Insulin-Stimulated 2-Deoxyglucose Uptake | Rat Soleus Muscle | 0.8 mg/kg, 2 days | ~41% decrease | [9] |

| Hypoxia-Stimulated 2-Deoxyglucose Uptake | Rat Soleus Muscle | 0.8 mg/kg, 2 days | ~61% decrease | [9] |

| Insulin-Stimulated 2-Deoxyglucose Uptake | Rat Soleus Muscle | 0.9 mg/kg, 2 days | ~48% decrease | [7] |

| Contraction-Stimulated Glucose Uptake | C2C12 Myotubes | 10 µM, 20 min | Significant prevention | [10] |

Table 2: Effects of Dexamethasone on Insulin Signaling Molecules

| Molecule | Cell/Tissue Type | Dexamethasone Treatment | Effect | Reference |

| IRS-1 Expression | Rat Adipocytes | 24 hours | ~75% decrease | [5] |

| Akt (PKB) Content | Rat Adipocytes | 24 hours | ~45% decrease | [5] |

| Insulin-Stimulated Akt Phosphorylation | Rat Adipocytes | 24 hours | ~40% decrease | [5] |

| Plasma Membrane GLUT4 | Rat Adipocytes | 30 nM, 2 hours | ~30-41% decrease | [8] |

| Total Cellular GLUT4 | Rat Adipocytes | 24 hours | ~43% decrease | [8] |

| Cell-Surface GLUT4 | Rat Soleus Muscle | 0.9 mg/kg, 2 days | ~48% decrease | [7] |

| Total GLUT4 Content | Rat Soleus Muscle | 0.9 mg/kg, 2 days | ~26% increase | [7] |

Table 3: Effects of Dexamethasone on Hepatic Gluconeogenesis

| Parameter | Model System | Dexamethasone Treatment | Effect | Reference |

| PEPCK mRNA Expression | Rat Hepatocytes | In vitro | Synergistic increase with glucagon | [12] |

| G6Pase mRNA Expression | Mouse Liver | In vivo | Induced expression | [13] |

| KLF9 mRNA Expression | Mouse Liver | In vivo | Induced expression | [3][13] |

| PGC-1α mRNA Expression | Primary Hepatocytes | In vitro | Stimulated expression | [3] |

| Gluconeogenic Flux | Rat Hepatocytes | In vitro | Increased from pyruvate/lactate | [17] |

| Glucose Cycling | Healthy Humans | 15 mg over 48h | ~3-fold increase | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to study the effects of dexamethasone.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into cultured cells.[19]

Protocol Outline:

-

Cell Culture: Plate cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in a 96-well plate and grow to confluence.[20]

-

Dexamethasone Treatment: Treat cells with the desired concentration of dexamethasone for the specified duration in serum-free, glucose-free medium.

-

Glucose Starvation: Prior to the assay, incubate cells in glucose-free medium for a defined period (e.g., 30-60 minutes) to upregulate glucose transporters.[21]

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL in glucose-free medium and incubate for 10-30 minutes at 37°C.[19][20] The optimal time may vary by cell type.

-

Wash: Remove the 2-NBDG solution and wash the cells 2-3 times with ice-cold PBS to stop glucose uptake.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).[22]

Figure 3: Workflow for a 2-NBDG Glucose Uptake Assay.

Western Blotting for Signaling Proteins

This technique is used to quantify the expression levels of specific proteins, such as Akt, IRS-1, and GLUT4.

Protocol Outline:

-

Cell/Tissue Lysis: Lyse dexamethasone-treated and control cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Akt, anti-pAkt, anti-GLUT4) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Quantitative PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of genes such as Pck1, G6pc, and Klf9.

Protocol Outline:

-

RNA Extraction: Extract total RNA from dexamethasone-treated and control cells or tissues using a suitable kit (e.g., TRIzol, RNeasy).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess integrity (optional).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

-

Thermocycling: Run the qPCR reaction in a real-time PCR machine.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., Actb, Gapdh).

Conclusion

Dexamethasone exerts profound effects on cellular metabolism, primarily by inducing insulin resistance in peripheral tissues and promoting gluconeogenesis in the liver. These effects are mediated through a combination of genomic and non-genomic mechanisms that disrupt key signaling pathways, most notably the PI3K/Akt pathway, leading to impaired GLUT4 translocation and reduced glucose uptake. Concurrently, dexamethasone upregulates the expression of gluconeogenic enzymes in the liver, further contributing to hyperglycemia. A thorough understanding of these molecular mechanisms is essential for the development of therapeutic strategies to mitigate the adverse metabolic side effects of glucocorticoid therapy. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this critical area.

References

- 1. Glucocorticoid Receptor Signaling in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dexamethasone-induced Krüppel-like factor 9 expression promotes hepatic gluconeogenesis and hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Dexamethasone impairs insulin signalling and glucose transport by depletion of insulin receptor substrate-1, phosphatidylinositol 3-kinase and protein kinase B in primary cultured rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone inhibits insulin-stimulated recruitment of GLUT4 to the cell surface in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexamethasone regulates the glucose transport system in primary cultured adipocytes: different mechanisms of insulin resistance after acute and chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoid-induced insulin resistance: dexamethasone inhibits the activation of glucose transport in rat skeletal muscle by both insulin- and non-insulin-related stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone rapidly inhibits glucose uptake via non-genomic mechanisms in contracting myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]